Benzenamine, 4-(octyloxy)-
Overview
Description
The provided papers do not directly discuss "Benzenamine, 4-(octyloxy)-", but they do provide insights into related chemical structures and their properties. By analyzing the papers, we can infer some general characteristics that may be applicable to "Benzenamine, 4-(octyloxy)-".
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can produce a variety of byproducts. For example, the synthesis of an octa-armed 24-membered cyclic octaamine was achieved through reductive amination and reduction of a dimeric macrocycle byproduct . While this does not directly describe the synthesis of "Benzenamine, 4-(octyloxy)-", it exemplifies the type of synthetic strategies that might be employed in its production.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their physical and chemical properties. The papers discuss various molecular structures, such as the supramolecular architecture based on 4,4′-methylene-bis(benzenamine) , and the crystal structure of complexes with cobalt(II) and zinc(II) . These studies highlight the importance of molecular interactions, such as hydrogen bonding and coordination to metal centers, which are likely relevant to the structure of "Benzenamine, 4-(octyloxy)-".
Chemical Reactions Analysis
Chemical reactions involving aromatic compounds can lead to a wide range of products. For instance, the synthesis of 4H-1,2-benzoxazines with electron-withdrawing substituents on the benzene ring demonstrates the reactivity of such systems . Although "Benzenamine, 4-(octyloxy)-" is not specifically mentioned, the principles of aromatic substitution reactions are likely pertinent to its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure. The study of octyl and decyl members of a homologous series revealed insights into phase transitions, molecular lengths, and tilt angles in different phases . These findings can provide a general understanding of how alkyl chain length and molecular conformation affect the properties of "Benzenamine, 4-(octyloxy)-".
Scientific Research Applications
- Summary of the Application: Benzenamine, 4-(octyloxy)- has been found to have strong inhibitory effects on the development, aflatoxin production, and pathogenicity of Aspergillus flavus, a soilborne pathogenic fungus .
- Methods of Application or Experimental Procedures: In the study, the effects of benzenamine were systematically investigated on the development, aflatoxin biosynthesis, and virulence in A. flavus . The concentration of benzenamine used was 100 µL/L .
- Results or Outcomes: The results indicated that benzenamine led to significantly decreased aflatoxin accumulation and colonization capacity in maize . The transcriptional profile revealed that 3589 genes showed altered mRNA levels in A. flavus after treatment with benzenamine, including 1890 down-regulated and 1699 up-regulated genes . Most of the differentially expressed genes participated in the biosynthesis and metabolism of amino acid, purine metabolism, and protein processing in endoplasmic reticulum .
Future Directions
One paper suggests that Benzenamine, or its derivatives, have significant inhibitory effects on the development, aflatoxin biosynthesis, and virulence of Aspergillus flavus, a pathogenic fungus . This indicates that Benzenamine and its derivatives could have potential applications in preventing aflatoxin contamination .
properties
IUPAC Name |
4-octoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYGZCHBIGKPGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068203 | |
Record name | Benzenamine, 4-(octyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-(octyloxy)- | |
CAS RN |
39905-45-8 | |
Record name | 4-(Octyloxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39905-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(octyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(octyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-(octyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Octyloxy)benzenamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.